MMP Inhibitor II vs. GM6001: Quantitative Comparison of MMP-7 and MMP-1 Inhibitory Potency
MMP Inhibitor II demonstrates significantly higher nanomolar potency against MMP-7 (matrilysin) compared to the widely used broad-spectrum inhibitor GM6001 (Ilomastat). MMP Inhibitor II exhibits an IC50 of 30 nM for MMP-7, whereas GM6001 shows a Ki of 3.7 nM for MMP-7, indicating that GM6001 is approximately 8-fold more potent against MMP-7 . Conversely, for MMP-1 (collagenase-1), MMP Inhibitor II (IC50 = 24 nM) is markedly less potent than GM6001 (IC50 = 0.4 nM), representing a 60-fold difference in potency . This differential selectivity profile means that substitution of one inhibitor for the other will alter the relative inhibition of MMP-1 versus MMP-7 activity in cellular or biochemical assays.
| Evidence Dimension | MMP-7 Inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | GM6001 (Ilomastat): Ki = 3.7 nM |
| Quantified Difference | GM6001 is approximately 8-fold more potent against MMP-7 than MMP Inhibitor II. |
| Conditions | In vitro enzymatic assays using recombinant human MMPs; substrate: thiopeptide or fluorogenic peptide. |
Why This Matters
For studies where MMP-7 activity is a primary endpoint, substituting GM6001 for MMP Inhibitor II would result in greater MMP-7 inhibition at equivalent concentrations, potentially confounding dose-response interpretations and biological conclusions regarding matrilysin-dependent processes.
